Sodium phenoxyacetate
Overview
Description
Sodium phenoxyacetate is a sodium salt of phenoxyacetic acid, which is a compound that has been studied for its structural properties and potential applications. The molecular structure of sodium phenoxyacetate has been analyzed through various techniques, including X-ray diffraction, which has provided insights into its crystal structure and coordination chemistry .
Synthesis Analysis
The synthesis of sodium phenoxyacetate and related sodium phenolate complexes has been explored in several studies. These compounds have been synthesized using different ortho-chelated lithium and sodium phenolates, with the structures of these complexes being studied by variable-temperature NMR spectroscopy and cryoscopic molecular weight measurements . Additionally, the synthesis of sodium phenoxyacetate hemihydrate has been reported, revealing the formation of sodium ions surrounded by distorted octahedra of oxygen atoms .
Molecular Structure Analysis
The molecular structure of sodium phenoxyacetate has been determined by X-ray diffraction techniques. The crystal and molecular structure of sodium phenoxyacetate hemihydrate, for instance, consists of sodium ions surrounded by distorted octahedra of oxygen atoms, with coordination from phenoxyacetate ions and water molecules . The influence of intramolecular coordination on the aggregation of sodium phenolate complexes has also been studied, showing that the introduction of ortho-amino substituents into the phenolate ligands can lower the degree of association in the solid state .
Chemical Reactions Analysis
The chemical reactivity of sodium phenoxyacetate has been explored in the context of its coordination chemistry. New sodium complexes of phenolate and bisphenolate ligands have been synthesized to study their coordination chemistry, revealing various coordination environments for the sodium ions . Additionally, the synthesis of sodium methyl(α-(substituted phenoxyacetoxy)alkyl)phosphinates has been reported, which exhibited moderate to good herbicidal activities, indicating the potential for chemical applications of sodium phenoxyacetate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium phenoxyacetate have been characterized through spectroscopic and theoretical studies. For example, the sodium (2-carbamoylphenoxy) acetate salt has been studied using FT-IR and Raman spectra, with assignments of the normal modes being aided by density functional theory frequency calculations . The crystal structure of sodium phenoxyacetate hemihydrate has also been redetermined at low temperature, providing further insights into its physical properties .
Scientific Research Applications
Crystal Structure Analysis
- Sodium phenoxyacetate hemihydrate's structure was studied at low temperatures, revealing a ribbon structure consisting of octahedral NaO(6) units with water molecules bridging the Na(2)O(2) squares (Evans et al., 2001).
- Another study on sodium phenoxyacetate hemihydrate clarified its crystal and molecular structure, identifying sodium ions surrounded by distorted octahedra of oxygen atoms (Prout et al., 1971).
Synthesis and Production
- A study highlighted a method for synthesizing phenoxyacetic acid, involving the reaction of chloroacetic acid with sodium hydroxide and phenol under specific conditions (Zeng Zhen-fan, 2014).
Weed Control Research
- Research on chlorinated phenoxyacetic acids for weed control in linseed demonstrated that sodium 2-methyl-4-chlorophenoxyacetate could significantly increase seed yield by reducing weed competition (Holly & Blackman, 1954).
Environmental and Chemical Analysis
- The separation of chlorophenoxyacetic acid congeners on a porous graphitized carbon column was examined, highlighting the impact of various additives on retention and selectivity (Cserháti & Forgács, 1993).
- The formation of phenoxyacetate complexes with rare earth metal cations was studied, evaluating the stability constants of these complexes (Öztekin & Erim, 1998).
- A method involving dispersive liquid–liquid microextraction (DLLME) followed by LC was developed for detecting phenoxyacetic acid herbicides in water samples (Farhadi et al., 2009).
Biomedical and Pharmacological Studies
- The effect of phenoxyacetic acid herbicides on the induction of chromosome aberrations was investigated both in vitro and in vivo, focusing on human peripheral lymphocyte cultures and exposed workers (Mustonen et al., 1986).
- A study on sodium monochloroacetate, related to phenoxyacetic acid, explored its cytotoxic effects and metabolic, mitochondrial, and cytoskeletal alterations in cultured kidney and liver epithelial cells (Dartsch et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;2-phenoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJBFNYRRZIDZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063096 | |
Record name | Sodium phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Acetic acid, 2-phenoxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium phenoxyacetate | |
CAS RN |
3598-16-1 | |
Record name | Sodium phenoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-phenoxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium phenoxyacetate hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PHENOXYACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ8HUI9Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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